6-(1-methyl-1H-pyrazol-4-yl)indoline
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Overview
Description
6-(1-methyl-1H-pyrazol-4-yl)indoline is a heterocyclic compound that features both an indoline and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indoline moiety is known for its presence in many natural products and pharmaceuticals, while the pyrazole ring is often found in compounds with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)indoline typically involves the construction of the indoline and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indoline ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the two rings, which can be achieved through various methods, including palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: Both the indoline and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Indole derivatives with various functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Substituted indoline and pyrazole derivatives with diverse functional groups.
Scientific Research Applications
6-(1-methyl-1H-pyrazol-4-yl)indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)indoline involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes and receptors, modulating their activity . The pyrazole ring can bind to metal ions and participate in coordination chemistry, affecting various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like indole and indoline derivatives with various substituents.
Pyrazole Derivatives: Compounds such as 1-methylpyrazole and other substituted pyrazoles.
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)indoline is unique due to the combination of the indoline and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and the potential for multifunctional applications .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-15-8-11(7-14-15)10-3-2-9-4-5-13-12(9)6-10/h2-3,6-8,13H,4-5H2,1H3 |
InChI Key |
XAKVQEHBLQTZGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(CCN3)C=C2 |
Origin of Product |
United States |
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